1-Nitrononane

Description

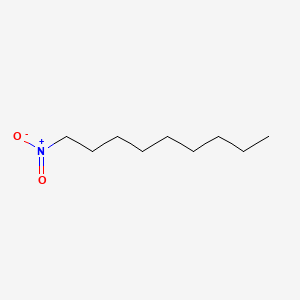

Structure

3D Structure

Properties

IUPAC Name |

1-nitrononane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIRUATTZJOIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498919 | |

| Record name | 1-Nitrononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-21-9 | |

| Record name | 1-Nitrononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitrononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Nitrononane and Its Analogues

Acid-Catalyzed Transformations

Nitroalkanes, including 1-nitrononane, are characterized by the acidity of their α-protons, allowing for deprotonation to form nitronate anions. These anions are key intermediates in a variety of transformations, particularly those catalyzed by acids, leading to the conversion of the nitro group into carbonyl functionalities.

The Nef Reaction (Acid Hydrolysis of Nitronate Salts)

The Nef reaction, first reported by Johann Nef in 1894 and independently by M. I. Konovalov in 1893, is a fundamental transformation in organic synthesis that converts primary or secondary nitroalkanes into aldehydes or ketones, respectively, through the acid hydrolysis of their corresponding nitronate salts mdpi.comwikipedia.orgchemistry-reaction.com. As a primary nitroalkane, 1-nitrononane is expected to yield nonanal (B32974) or nonanoic acid depending on the specific reaction conditions employed mdma.chalfa-chemistry.com. The reaction involves the deprotonation of the nitroalkane to form a nitronate anion, followed by its treatment with a strong aqueous acid mdpi.comalfa-chemistry.comchemeurope.com.

The classical Nef reaction protocol involves the preparation of a nitronate salt (typically from a strong base like NaOH or KOH) followed by its addition to a strongly acidic aqueous solution (pH < 1) mdpi.comalfa-chemistry.comchemeurope.comorganic-chemistry.org. Under these harsh acidic conditions, the nitronate salt is protonated sequentially, first to a nitronic acid and then to an iminium ion intermediate, which is subsequently hydrolyzed to the carbonyl compound and nitrous oxide wikipedia.orgchemistry-reaction.comyoutube.comyoutube.com. While secondary nitroalkanes reliably yield ketones, primary nitroalkanes like 1-nitrononane can be converted to aldehydes or, under more vigorous conditions or with different acid treatments, to carboxylic acids mdma.chalfa-chemistry.com. For instance, direct treatment of a primary nitroalkane with concentrated sulfuric acid without prior salt formation can lead to carboxylic acids mdma.chalfa-chemistry.com.

Various oxidative reagents have been developed to achieve the nitro-to-carbonyl conversion under milder conditions or with different selectivities. These methods often involve the oxidation of the nitronate intermediate mdma.chrsc.orgorganic-chemistry.orgnih.govresearchgate.neterowid.orgtandfonline.comtandfonline.comorganic-chemistry.orgscite.ai.

Molecular Oxygen: The use of molecular oxygen as an oxidant, often under mildly basic conditions and without metal additives, has been reported for the Nef reaction. This approach converts nitroalkanes to ketones, and nitroalkenes to α,β-unsaturated ketones. Mechanistically, it is proposed to involve single-electron transfer, leading to a 1,1-dioxirane intermediate nih.govresearchgate.netscite.ai.

Oxone® (Potassium Hydrogen Persulfate): Oxone® is a mild and convenient reagent for oxidative Nef reactions. It transforms primary nitroalkanes into carboxylic acids and secondary nitroalkanes into ketones, typically in good yields under mild, base-assisted conditions organic-chemistry.orgerowid.orgtandfonline.comtandfonline.com. For 1-nitrononane, this would likely result in nonanoic acid.

Ozone and Permanganates: Ozone (O₃) and permanganates (e.g., KMnO₄) are potent oxidants that can cleave the nitronate tautomer at the double bond. Permanganate oxidation, particularly in continuous flow systems, can yield carbonyl compounds or carboxylic acids from nitroalkanes, depending on the stoichiometry of the oxidant mdma.chorganic-chemistry.org. Primary nitroalkanes like 1-nitrononane would likely be oxidized to nonanoic acid under these conditions mdma.chorganic-chemistry.org.

Reductive methods for the Nef reaction typically involve the reduction of the nitro compound to an imine or oxime intermediate, which can then be hydrolyzed to the corresponding carbonyl compound wikipedia.orgmdma.chucl.ac.uk. For example, titanium(III) salts are known to reduce nitronates to hydrolysis-susceptible imines wikipedia.orgmdma.ch. In these pathways, primary nitroalkanes like 1-nitrononane could be converted to nonanal via an oxime intermediate.

The mechanism of the Nef reaction is generally understood to proceed through several protonation and nucleophilic addition steps involving the nitronate anion. The reaction is highly dependent on the acidity of the medium, with strong acids being crucial for efficient conversion to carbonyl compounds and to suppress the formation of side products such as oximes or pseudonitroses mdpi.comwikipedia.orgmdma.chalfa-chemistry.comchemeurope.comrsc.org.

The accepted mechanism begins with the deprotonation of a nitroalkane to form a resonance-stabilized nitronate anion wikipedia.orgchemistry-reaction.comyoutube.com. In a strongly acidic medium, this nitronate anion undergoes kinetic protonation, preferentially at an oxygen atom, to form the corresponding nitronic acid (aci-nitro form) wikipedia.orgchemistry-reaction.comyoutube.com. This nitronic acid is then further protonated on the second oxygen atom, yielding a highly electrophilic iminium ion intermediate wikipedia.orgchemistry-reaction.comyoutube.comyoutube.com. This iminium ion is susceptible to nucleophilic attack by water. Subsequent steps involve the loss of water and hyponitrous acid (which decomposes to nitrous oxide) to yield the final carbonyl product wikipedia.orgchemistry-reaction.comyoutube.com.

Table 1: General Outcomes of Nef Reaction Variants for Primary Nitroalkanes (e.g., 1-Nitrononane)

| Reaction Variant | Typical Oxidant/Conditions | Primary Nitroalkane Product | Reference(s) |

| Classical Nef Reaction | Strong aqueous acid (e.g., H₂SO₄, HCl, pH < 1) | Aldehyde or Carboxylic Acid | mdpi.commdma.chalfa-chemistry.com |

| Oxidative Nef (Oxone®) | Oxone®, Base | Carboxylic Acid | organic-chemistry.orgerowid.orgtandfonline.com |

| Oxidative Nef (Molecular Oxygen) | O₂, Mildly basic conditions | Ketone (for secondary) | nih.govresearchgate.net |

| Oxidative Nef (Permanganate) | KMnO₄, Base | Carboxylic Acid | mdma.chorganic-chemistry.org |

| Reductive Nef | Reducing agents (e.g., TiCl₃) | Aldehyde (via oxime) | wikipedia.orgmdma.chucl.ac.uk |

Table 2: Key Mechanistic Intermediates in the Nef Reaction

| Intermediate Name | Structure/Description | Role in Mechanism | Reference(s) |

| Nitronate Anion | [R-CH=N(O⁻)=O] ↔ [R-CH⁻-N⁺(=O)O⁻] | Initial deprotonated form of the nitroalkane, nucleophilic | wikipedia.orgchemistry-reaction.comyoutube.com |

| Nitronic Acid (aci-nitro form) | R-C(OH)=N⁺=O | First protonated species, tautomer of the nitroalkane | wikipedia.orgchemistry-reaction.comyoutube.com |

| Iminium Ion (N,N-bis(hydroxy)iminium cation) | [R-C(OH)₂=N⁺H₂] | Highly electrophilic intermediate formed by further protonation, attacked by water | wikipedia.orgchemistry-reaction.comyoutube.comyoutube.com |

| 1-Nitroso-alkanol | R-CH(OH)-N=O | Formed after water addition to the iminium ion; may be responsible for blue color in some reactions | wikipedia.orgyoutube.com |

| Hyponitrous Acid | HON=NOH | Formed from 1-nitroso-alkanol rearrangement, decomposes to N₂O and H₂O | wikipedia.orgyoutube.com |

Mechanistic Elucidation of the Nef Reaction Pathway[14],[15],[16],[19],[20],[17],[21],

Identification and Reactivity of Electrophilic Intermediates (e.g., N,N-Bis(hydroxy)iminium, N-Oxoiminium Cations)

The chemistry of nitroalkanes, including 1-nitrononane, under acidic conditions often involves the formation of reactive electrophilic intermediates. In the context of the Nef and Meyer reactions, the generally accepted mechanism posits the formation of a common intermediate, the N,N-bis(hydroxy)iminium cation (I-1) , which arises from the protonation of a nitronic acid or the double protonation of a nitronate anion nih.govmdpi.com.

Under the stronger acidic conditions characteristic of the Meyer reaction, this N,N-bis(hydroxy)iminium cation can undergo further transformations, eliminating water to yield a nitrosocarbenium cation (I-2) or its tautomer, the protonated hydroxynitrilium cation (I-3) nih.govmdpi.com. These species are highly electrophilic and susceptible to nucleophilic attack. For 1-nitrononane, as a primary nitroalkane, these intermediates would be formed via protonation of its nitronate form, which is generated by deprotonation of the α-carbon. The reactivity of these intermediates is central to the subsequent steps in the Nef and Meyer reaction pathways, leading to carbonyl compounds or, in the case of the Meyer reaction, carboxylic acids after further transformations nih.govmdpi.com.

Kinetic and Thermodynamic Aspects of Intermediate Formation

The formation and subsequent reactions of intermediates derived from nitroalkanes like 1-nitrononane are subject to kinetic and thermodynamic control, influencing the reaction outcome. Studies on simple nitroalkanes have revealed complex kinetic profiles, often involving the formation of kinetically significant intermediates psu.eduscispace.com. The relative rates of formation and interconversion of these intermediates, as well as the stability of the final products, determine whether a reaction proceeds under kinetic or thermodynamic control researchgate.netwikipedia.orgzioc.rugoogle.com.

For instance, the deprotonation of nitroalkanes to form nitronates is a crucial step. The kinetic acidity (related to the rate of deprotonation) and thermodynamic acidity (related to the stability of the conjugate base) can differ, especially in complex reaction systems acs.org. While specific kinetic and thermodynamic data for the intermediates of 1-nitrononane are not extensively detailed in the general literature, studies on analogous nitroalkanes indicate that factors such as base strength, solvent, and temperature play a critical role in controlling the reaction pathways nih.govpsu.edu. The formation of various intermediates and products can be favored by optimizing these conditions, either to achieve the fastest product formation (kinetic control) or the most stable product (thermodynamic control) researchgate.netwikipedia.orgzioc.rugoogle.com. Computational studies have also been employed to determine the thermodynamic properties of nitroalkanes and their isomers, providing insights into their stability and potential reaction pathways nsc.ru.

Meyer Reaction and Interrupted Nef/Meyer Transformations

The Meyer reaction, alongside the Nef reaction, represents a significant transformation of nitroalkanes into carbonyl compounds or carboxylic acids under acidic conditions nih.govmdpi.comorganic-chemistry.org. The Meyer reaction typically requires stronger acidic conditions compared to the Nef reaction nih.gov. In these reactions, the nitroalkane is first converted to a nitronate, which is then protonated to form reactive electrophilic intermediates, as discussed in section 3.1.1.4.2 nih.govmdpi.com.

Interrupted Nef/Meyer Transformations offer a versatile approach to diversify the products derived from nitro compounds. In these processes, the standard reaction pathway is redirected by the presence of an external nucleophile, leading to different end products such as oximes or α-substituted nitroso compounds, rather than the typical carbonyls or carboxylic acids nih.govscispace.comresearchgate.netacs.orgnsc.ru. For example, the reaction of cyclic nitronates with acids can lead to ring-opening and the formation of products like furanone oximes or geminal chloronitroso compounds, depending on the nucleophile present mdpi.comzioc.ru. These interrupted pathways significantly expand the synthetic utility of nitroalkanes by allowing access to a wider range of functional groups and molecular architectures.

Base-Catalyzed Transformations

The Henry Reaction (Nitroaldol Reaction) with 1-Nitrononane as Nucleophile

The Henry reaction, also known as the nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that couples a nitroalkane with an aldehyde or ketone in the presence of a base catalyst mdpi.compsu.eduwikipedia.org. This reaction is analogous to the aldol (B89426) reaction, with the nitroalkane acting as the carbon nucleophile. 1-Nitrononane, as a primary nitroalkane, can participate effectively in the Henry reaction, reacting with various aldehydes and ketones to form β-nitro alcohols mdpi.compsu.eduwikipedia.orgtheses.cz. The resulting β-nitro alcohols are valuable synthetic intermediates, readily convertible into other functional groups like nitroalkenes, α-nitro ketones, or β-amino alcohols mdpi.compsu.eduwikipedia.org.

Mechanism of Carbon-Carbon Bond Formation via Nitronate Intermediates

The mechanism of the Henry reaction initiates with the deprotonation of the nitroalkane at the α-carbon position by a base, generating a nucleophilic nitronate intermediate psu.eduwikipedia.org. For 1-nitrononane, this involves the abstraction of a proton from the carbon adjacent to the nitro group. While the nitronate anion possesses nucleophilic character at both the carbon and oxygen atoms of the nitro group, the reaction predominantly proceeds via carbon-carbon bond formation. The carbon of the nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition results in the formation of a β-nitro alkoxide, which is subsequently protonated by the conjugate acid of the base catalyst, yielding the β-nitro alcohol product psu.eduwikipedia.org. The pKa of most nitroalkanes in DMSO is approximately 17, indicating their moderate acidity that allows for facile deprotonation by common bases psu.edu.

Stereochemical Course and Asymmetric Henry Reactions

The Henry reaction can generate a new stereogenic center at the β-carbon, leading to the formation of diastereomers. The stereochemical outcome of the reaction is influenced by the steric and electronic properties of the reactants and the catalyst mdpi.compsu.eduresearchgate.net. In uncatalyzed or achiral base-catalyzed reactions, a mixture of diastereomers is typically obtained.

However, significant advancements have been made in achieving high stereoselectivity, particularly through asymmetric Henry reactions employing chiral catalysts mdpi.compsu.eduresearchgate.net. Various chiral Lewis acids, organocatalysts, and metal complexes have been developed to control the stereochemical course of the reaction, yielding β-nitro alcohols with high enantiomeric excess (ee) and diastereomeric ratio (dr) mdpi.compsu.eduresearchgate.net.

While specific studies detailing the asymmetric Henry reaction of 1-nitrononane with particular chiral catalysts are not exhaustively detailed in the general search results, the principles and methodologies applied to other primary nitroalkanes are directly applicable. For instance, research has shown the utility of chiral catalysts in controlling the stereochemistry of reactions involving various nitroalkanes with aldehydes researchgate.netnih.gov.

Table 1: Representative Henry Reaction Data for Nitroalkanes

| Nitroalkane | Aldehyde/Ketone | Catalyst/Base | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Nitroethane | Benzaldehyde | DBU (10 mol%) | 2-MeTHF, 23°C, 24h | 80 | 95:5 | nih.gov |

| Nitroethane | 4-Pyridinecarboxaldehyde | DBU (10 mol%) | 2-MeTHF, 23°C, 24h | 76 | >20:1 | nih.gov |

| Nitroethane | 4-Bromobenzaldehyde | DBU (25 mol%) | 2-MeTHF, 23°C, 48h | 88 | >20:1 | nih.gov |

| Nitromethane | Benzaldehyde | La/K-(R)-BINOL complex (10 mol%) | THF, 25°C, 67h | 93 | N/A (ee 92%) | psu.edu |

| Nitromethane | 4-Pyridinecarboxaldehyde | La/Li-(R)-BINOL (LLB) catalyst (10 mol%) | 2-MeTHF, 23°C, 24h | 76 | N/A (ee 92%) | psu.edu |

Note: While 1-nitrononane is not explicitly listed in these specific examples, the data from nitroethane and other primary nitroalkanes illustrates the typical outcomes and stereoselectivities achievable in Henry reactions, which are expected to be broadly applicable to 1-nitrononane.

Compound List:

1-Nitrononane

N,N-Bis(hydroxy)iminium cation

N-Oxoiminium cation

Nitrosocarbenium cation

Protonated hydroxynitrilium cation

Nitronate

Other Significant Transformations of 1-Nitrononane and Analogues

Dehydration of β-Nitro Alcohols to Nitroalkenes

Nitroalkenes are valuable synthetic intermediates, often accessed through the dehydration of β-nitro alcohols. These β-nitro alcohols are typically formed via the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone wikipedia.orgmdma.chresearchgate.netcommonorganicchemistry.comscirp.org. The subsequent dehydration step converts the hydroxyl group and an adjacent hydrogen into a double bond, yielding the nitroalkene.

The dehydration process can occur under various conditions, often favored by elevated temperatures or the presence of specific dehydrating agents. Common methods include treatment with reagents such as methanesulfonyl chloride (MsCl) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N) mdpi.com, or using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with catalysts such as copper(I) chloride (CuCl) mdma.ch. In some instances, the dehydration can be a facile side reaction during the Henry reaction itself if reaction conditions, such as temperature or base concentration, are not carefully controlled to favor the isolation of the β-nitro alcohol commonorganicchemistry.comscirp.orgchemicalforums.com.

While direct examples of 1-nitrononane undergoing this specific transformation are not extensively detailed in the searched literature, if 1-nitrononane were to participate in a Henry reaction as the nitroalkane component with an aldehyde, it would yield a β-nitro alcohol. Alternatively, if a precursor like 1-nitro-2-hydroxynonane were synthesized, its dehydration would lead to a nitroalkene derivative. Based on analogous systems, such a dehydration would likely proceed efficiently under mild conditions.

Data Table: Dehydration of β-Nitro Alcohols to Nitroalkenes

| Substrate (β-Nitro Alcohol) | Reagent/Catalyst | Conditions | Product (Nitroalkene) | Yield | Reference |

| β-nitro alcohol derived from hexanal (B45976) and nitromethane | DCC, CuCl | Ethereal solvents | 1-Nitro-1-octene | 60% | mdma.ch |

| β-nitro alcohol derived from an aldehyde and a nitroalkane | MsCl, DIPEA | CH2Cl2, 0 °C | Corresponding nitroalkene | High | mdpi.com |

| β-nitro alcohol | Elevated Temp. | Various | Corresponding nitroalkene | Varies | commonorganicchemistry.com |

Conversion of Nitroalkanes to Thioamides

Nitroalkanes can serve as precursors for the synthesis of thioamides, which are sulfur analogs of amides and possess distinct chemical and biological properties. Several methodologies exist for this transformation. A more recent and direct approach involves the reaction of nitroalkanes with amines in the presence of elemental sulfur (S8) and sodium sulfide (B99878) (Na2S) researchgate.netresearchgate.net. This method is noted for its efficiency, mild reaction conditions, and applicability to complex molecules, including peptides, without causing epimerization of stereocenters researchgate.netresearchgate.net. Mechanistic investigations suggest the involvement of reactive thioacyl intermediates in this process researchgate.netresearchgate.net.

Historically, thioamides have also been synthesized using phosphorus pentasulfide (P4S10), a common thionating agent, which reacts with amides to replace the carbonyl oxygen with sulfur organic-chemistry.orggoogle.com. Improved yields can sometimes be achieved by conducting these reactions in the presence of bases like sodium bicarbonate and in polar solvents google.com.

Given that 1-nitrononane is a primary nitroalkane, it can be readily converted into nonanethioamide. The S8/Na2S method, for instance, would allow for this transformation under mild conditions, providing a straightforward route to the corresponding thioamide.

Data Table: Conversion of Nitroalkanes to Thioamides

| Starting Nitroalkane | Reagents | Conditions | Product Thioamide | Yield | Reference |

| 1-Nitrononane | Elemental Sulfur (S8), Na2S, Amine | THF, room temperature (rt), 24 h | Nonanethioamide | High | researchgate.netresearchgate.net |

| Primary Nitroalkane | Elemental Sulfur (S8), Na2S, Amine | THF, -10 °C, 36 h | Primary Thioamide | High | researchgate.netresearchgate.net |

| Amide | Phosphorus Pentasulfide (P4S10), NaHCO3 | Toluene, reflux, 1-5 h | Thioamide | Good | google.com |

C-Alkylation of Nitroalkanes

The C-alkylation of nitroalkanes is a fundamental carbon-carbon bond-forming reaction, leveraging the acidity of the α-hydrogens. Deprotonation of a nitroalkane, such as 1-nitrononane, by a suitable base generates a resonance-stabilized nitronate anion. This nucleophilic species can then react with electrophiles, typically alkyl halides, to form new C-C bonds wikipedia.orgresearchgate.netarkat-usa.orgresearchgate.net.

However, this reaction pathway is often complicated by competing O-alkylation, where the nitronate anion attacks the electrophile via its oxygen atoms, leading to nitronic esters and subsequent formation of carbonyl compounds researchgate.netnih.govnih.govthieme.de. To overcome these challenges and improve selectivity for C-alkylation, transition metal catalysis has emerged as a powerful strategy. Copper and nickel catalysts, for instance, have been developed to promote the C-alkylation of nitroalkanes, even with less reactive, unactivated alkyl halides, and have expanded the scope of this transformation nih.govnih.govthieme.deresearchgate.netresearchgate.net. Furthermore, advancements in nickel catalysis have enabled asymmetric C-alkylation, allowing for the synthesis of chiral nitroalkanes with high enantioselectivity researchgate.netresearchgate.netdicp.ac.cn.

1-Nitrononane, possessing an α-hydrogen at the C2 position, can undergo deprotonation to form its corresponding nitronate anion. This anion can then be subjected to alkylation reactions. For example, using a nickel catalyst with an alkyl iodide like 1-iodohexane (B118524) and a base, 1-nitrononane could be alkylated to yield 2-hexyl-1-nitrononane, demonstrating the utility of modern catalytic methods for functionalizing nitroalkanes.

Data Table: C-Alkylation of Nitroalkanes

| Nitroalkane | Alkylating Agent | Base | Catalyst/Ligand | Conditions | Product (C-alkylated) | Yield | Reference |

| 1-Nitropropane | 1-Iodohexane | DBU | Ni catalyst | THF, 50 °C | 1-Hexyl-1-nitropropane | 90% | nih.gov |

| Nitroalkane | Alkyl Halide | Base | Cu(I) catalyst | Various | C-alkylated nitroalkane | Good | nih.gov |

| Nitroalkane | Alkyl Halide | Base | Ni catalyst | Various | C-alkylated nitroalkane | High | researchgate.netresearchgate.net |

| Nitroalkane | Alkyl Halide | Base | Engineered ERED | Cyan-colored LED irradiation | Chiral Nitroalkane | High | researchgate.netchemistryviews.org |

Compound List

1-Nitrononane

β-Nitro Alcohols

Nitroalkenes

Nonanethioamide

Elemental Sulfur (S8)

Sodium Sulfide (Na2S)

Phosphorus Pentasulfide (P4S10)

Nitronate Anions

Alkyl Halides

2-Alkyl-1-nitrononane (general)

Hexanal

Nitromethane

1-Nitro-1-octene

1-Iodohexane

1-Nitropropane

1-Hexyl-1-nitropropane

Amides

Thioamides

Dicyclohexylcarbodiimide (DCC)

Copper(I) Chloride (CuCl)

Methanesulfonyl Chloride (MsCl)

N,N-Diisopropylethylamine (DIPEA)

Triethylamine (Et3N)

1,3-Diketimine (nacnac) ligand

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

NiBr2(dme) (Nickel bromide dimethoxyethane complex)

(±)-N-benzyl-2-bromo-N-phenylpropionamide

Flavin-dependent "ene"-reductase (ERED)

Old Yellow Enzyme from Geobacillus kaustophilus (GkOYE)

GkOYE-G7 (Triple mutant ERED)

Advanced Spectroscopic Analysis and Research Characterization Methodologies

Application of Advanced NMR Techniques in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in modern organic chemistry, offering unparalleled detail regarding molecular structure, connectivity, and dynamics. Its application in mechanistic studies of nitroalkanes, including compounds like 1-Nitrononane, is crucial for deciphering reaction pathways. Advanced NMR techniques extend the capabilities of standard ¹H and ¹³C NMR, enabling deeper mechanistic insights.

Variable Temperature NMR (VT-NMR): This technique is vital for studying dynamic processes within molecules, such as conformational exchange or the formation and interconversion of reaction intermediates. By varying the temperature, researchers can observe changes in NMR spectra that correlate with kinetic events. For nitroalkanes, VT-NMR can be employed to:

Study Carbanion Equilibria and Dynamics: Nitroalkanes readily form carbanions (aci-forms or nitronates) under basic conditions. VT-NMR can help characterize the stability and dynamic behavior of these anionic intermediates, potentially revealing proton exchange processes or conformational preferences that influence reactivity researchgate.netox.ac.uk.

Resolve Complex Reaction Mixtures: In reactions where multiple species are in dynamic equilibrium, VT-NMR can sometimes resolve distinct signals by slowing down exchange processes at lower temperatures, thereby aiding in the identification of transient species ox.ac.uk.

Monitor High-Temperature Reactions: VT-NMR can also be used to follow reactions that require elevated temperatures, providing kinetic data and insights into reaction pathways under those specific conditions ox.ac.uk.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide crucial information about through-bond and through-space connectivities between nuclei. In mechanistic studies involving nitroalkanes, these methods are invaluable for:

Structure Elucidation of Intermediates: When reactive intermediates are sufficiently stable to be observed, 2D NMR experiments can definitively establish their structures, confirming proposed mechanistic steps mdpi.comnumberanalytics.com. For instance, HMBC has been used to identify silylated species in catalytic reactions mdpi.com.

Mapping Reaction Pathways: By analyzing the spectra of reaction mixtures at different time points, 2D NMR can help trace the transformation of starting materials through intermediates to final products, providing a comprehensive view of the reaction mechanism.

Kinetic NMR Studies: NMR can quantify the concentrations of reactants, intermediates, and products over time, allowing for the determination of reaction kinetics. Techniques like Nuclear Overhauser Effect (NOE) and relaxation time measurements can provide information about spatial proximity and dynamics, further aiding mechanistic interpretation nih.gov. Kinetic isotope effects (KIEs), often measured using NMR, can also pinpoint rate-determining steps in a reaction mechanism mdpi.com.

While specific advanced NMR studies focusing exclusively on 1-Nitrononane are not detailed in the provided literature snippets, these techniques are broadly applicable to understanding the reactivity and transformations of nitroalkanes. For example, studies on the Michael addition of nitroalkane anions have utilized ¹H NMR to characterize the resulting adducts, providing direct evidence for proposed intermediates.

Illustrative ¹H NMR Data for Nitroalkane Adducts: The following table presents representative ¹H NMR data for adducts formed from nitroethane, illustrating how NMR spectroscopy aids in characterizing intermediates in nitroalkane chemistry. These types of analyses are directly transferable to understanding reactions involving 1-Nitrononane.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Notes |

| H5 | 4.75 | d | Protons adjacent to the nitro group |

| H6 | 3.80 | m | Methylene protons in the adduct |

| H7 | 2.40 | m | Methylene protons in the adduct |

| H8 | 1.05 | t | Methyl protons in the adduct |

| Me-8 | 1.05 | t | Methyl group of the nitroethane fragment |

Note: Data is illustrative, adapted from studies on nitroalkane adducts researchgate.net. Specific assignments and values may vary based on the exact reaction and adduct structure.

Spectroscopic Elucidation of Reactive Intermediates in Transformations

Reactive intermediates are transient species formed during a chemical reaction that are neither reactants nor final products. Their detection and characterization are critical for validating proposed reaction mechanisms. Both NMR and IR spectroscopy are powerful tools for this purpose.

NMR Spectroscopy for Intermediate Detection: NMR spectroscopy's ability to provide detailed structural information makes it ideal for identifying reactive intermediates.

In Situ NMR: Performing NMR experiments directly within the reaction vessel allows for the observation of species as they are formed and consumed, providing real-time mechanistic data numberanalytics.comnih.govnih.gov. This is particularly useful for intermediates that are short-lived.

Trapping Intermediates: Techniques like VT-NMR can be used to "trap" intermediates by lowering the temperature, thereby slowing down their decomposition and allowing for spectroscopic observation ox.ac.uk.

Carbanion Detection: As mentioned, carbanions derived from nitroalkanes are key intermediates. Proton NMR can detect carbanions by characteristic shifts of the carbanionic proton or by observing dynamic processes like proton exchange libretexts.org. Studies on nitroalkane anions have used NMR to identify σ-adducts, which are stable intermediates in certain reactions researchgate.netresearchgate.net.

Radical Intermediates: While NMR is less direct for radical detection compared to Electron Paramagnetic Resonance (EPR) spectroscopy, indirect evidence can sometimes be obtained through spin-labeling or by observing the products of radical reactions nih.gov.

IR Spectroscopy for Reaction Monitoring and Intermediate Identification: Infrared (IR) spectroscopy is a rapid and non-destructive method for identifying functional groups and monitoring changes in molecular structure during a reaction.

Functional Group Identification: The nitro group in nitroalkanes exhibits characteristic strong absorption bands around 1550 cm⁻¹ and 1375 cm⁻¹ libretexts.org. The presence or absence of these bands, or the appearance of new bands corresponding to functional groups of intermediates or products, can indicate reaction progress and the formation of new species psgcas.ac.inyoutube.com.

In Situ FTIR: Using probes like ReactIR allows for continuous monitoring of reactions in solution. This technique can track the concentrations of reactants and products in real-time, providing kinetic profiles and helping to identify transient intermediates by their unique IR signatures nih.govmdpi.com. For instance, in situ IR has been used to monitor the role of light in photoredox-catalyzed reactions involving nitroalkanes nih.gov.

Monitoring Transformation Pathways: IR spectroscopy can differentiate between various intermediates based on their functional group composition. For example, observing the disappearance of a nitroalkane peak and the appearance of peaks corresponding to an oxime or other functionalized species can provide evidence for specific reaction pathways.

By employing these advanced spectroscopic techniques, researchers can gain a detailed understanding of the complex reaction mechanisms involving 1-Nitrononane, including the identification and characterization of crucial reactive intermediates that dictate the outcome of chemical transformations.

Computational and Theoretical Studies of Nitroalkane Reactivity

Quantum-Chemical Calculations and Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining activation barriers. For nitroalkanes, these studies have illuminated various decomposition pathways and reaction mechanisms. For instance, DFT has been employed to investigate the thermal decomposition of nitroalkanes such as nitroethane and 2-nitropropane. These studies reveal that the concerted molecular elimination (CME) pathway, leading to the elimination of HONO, is often the most favorable decomposition channel researchgate.netresearchgate.net. The activation energies calculated for these processes provide quantitative data on the stability and decomposition propensity of nitroalkanes.

Table 1: DFT Activation Energies for Nitroalkane Decomposition Pathways

| Compound | Pathway | Calculated Activation Energy (kcal/mol) | Reference |

| Nitroethane | Concerted Molecular Elimination (HONO) | 42.0 | researchgate.netresearchgate.net |

| 2-Nitropropane | Concerted Molecular Elimination (HONO) | 39.2 | researchgate.netresearchgate.net |

Beyond decomposition, DFT has been crucial in understanding proton transfer reactions involving nitroalkanes. These studies explore the energetics of deprotonation and reprotonation steps, often comparing enzymatic catalysis with uncatalyzed reactions in solution pnas.orgpnas.org. Such calculations help in understanding the role of solvent and enzyme active sites in modulating reaction rates and pathways.

Investigation of the "Nitroalkane Anomaly" in Proton Transfer Reactions

A well-documented phenomenon in nitroalkane chemistry is the "nitroalkane anomaly," which describes an unusual relationship between reaction rates and equilibrium constants in proton transfer reactions. Specifically, nitroalkanes often exhibit slower deprotonation rates than predicted by their acidity pnas.orgpnas.orgsc.edunih.govpsu.eduarkat-usa.orgresearchgate.netjst.go.jp. Computational studies, employing cluster models and continuum solvent models, have been vital in explaining this anomaly. These investigations often point to an imbalance in charge distribution at the transition state, where the negative charge is not fully delocalized into the nitro group until after the transition state is passed. This leads to poorer solvation at the transition state, increasing the activation barrier pnas.orgpnas.orgsc.edupsu.eduarkat-usa.orgsc.edu. For a compound like 1-Nitrononane, this implies that its deprotonation, even if kinetically facile due to the electron-withdrawing nature of the nitro group, might still display this anomalous behavior compared to other classes of weak acids.

Table 2: Comparison of Computed Free Energies of Activation for Proton Transfer

| Reaction System | Computed ΔG‡ (kcal/mol) | Reference |

| Nitroethane + Asp-402 (Enzymatic) | 15.9 | pnas.orgpnas.org |

| Nitroethane + Acetate ion (Uncatalyzed, Water) | 24.4 | pnas.orgpnas.org |

Modeling of Transition State Structures and Charge Distribution

Detailed analysis of transition state (TS) structures is a cornerstone of computational chemical kinetics. For nitroalkanes, studies focus on the geometry and electronic configuration of the TS during proton transfer or bond cleavage events. For example, in proton transfer reactions, computational models reveal the degree of Cα rehybridization and charge delocalization at the transition state pnas.orgpnas.org. The charge distribution analysis highlights how the negative charge develops on the oxygen atoms of the nitro group as the proton is transferred. In decomposition reactions, TS modeling helps identify the specific bonds being broken and the distribution of energy within the molecule researchgate.netresearchgate.net. Understanding these structural and electronic features of the transition state is critical for predicting reaction rates and selectivity.

Prediction of Novel Electrophilic Species and Reactivity

Nitroalkanes can serve as precursors to highly reactive electrophilic species under specific conditions, particularly in reactions like the Nef and Meyer reactions. Quantum-chemical calculations have been instrumental in identifying and characterizing these transient species. For instance, studies have predicted the formation of N,N-Bis(hydroxy)iminium, N-oxoiminium, and N-hydroxynitrilium cations upon activation of nitroalkanes with protic acids acs.orgacs.orgnih.govfrontiersin.orgmdpi.com. These calculations reveal that N-oxoiminium and N-hydroxynitrilium cations, favored under highly acidic anhydrous conditions, are potent electrophiles capable of reacting with even weakly nucleophilic substrates. The computational analysis elucidates their electronic structure, showing multiple electrophilic centers, and predicts their reactivity patterns, opening avenues for new synthetic methodologies acs.orgacs.orgnih.govmdpi.comnih.gov.

Reactivity Indices Based on Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT), often coupled with Conceptual Density Functional Theory (CDFT), provides a framework for analyzing molecular reactivity based on electron density distributions benthamscience.com. Key reactivity indices derived from CDFT, such as global electrophilicity (ω) and global nucleophilicity (N), offer quantitative measures of a molecule's propensity to accept or donate electrons, respectively semanticscholar.orgrsc.orgrsc.orgresearchgate.netmdpi.comnih.govmdpi.compreprints.orgsemanticscholar.org. For nitroalkanes and their derivatives, these indices can predict their behavior in polar reactions, such as cycloadditions or nucleophilic attacks. For example, conjugated nitroalkenes and nitroalkadienes often exhibit high electrophilicity, classifying them as strong or super-strong electrophiles, which dictates their reactivity with nucleophilic partners semanticscholar.orgpreprints.orgsemanticscholar.org. For 1-Nitrononane, while direct MEDT studies might be scarce, the general principles derived from studies on other nitroalkanes suggest that the electron-withdrawing nitro group significantly influences its electrophilic character and potential reactivity with nucleophiles.

Environmental Chemistry and Degradation Pathways of Nitroalkanes

Abiotic Transformation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological chemical reactions that transform nitroalkanes under environmental conditions. Key mechanisms include hydrolysis, photolysis, and reactions with naturally occurring reactive species.

Hydrolysis can be a significant degradation pathway for nitroalkanes, particularly under acidic conditions. Primary nitroalkanes, such as 1-nitrononane, can undergo hydrolysis through different mechanisms depending on the specific conditions.

Strong Acid-Catalyzed Hydrolysis : When heated with strong mineral acids like boiling hydrochloric acid or 85% sulfuric acid, primary nitroalkanes are hydrolyzed to a carboxylic acid and a salt of hydroxylamine (B1172632). nowgonggirlscollege.co.inrsc.org In the case of 1-nitrononane, this reaction would yield nonanoic acid and hydroxylamine. The reaction is catalyzed by acids such as sulfuric, hydrochloric, and perchloric acid, with sulfuric acid being the most effective. rsc.org The reactivity order for this process among short-chain nitroalkanes is nitroethane > 1-nitropropane > nitromethane. rsc.org

The Nef Reaction : A more widely known pathway involves the hydrolysis of the salt of a primary nitroalkane, known as a nitronate. wikipedia.orgorganic-chemistry.org Nitroalkanes with at least one α-hydrogen are acidic enough to be deprotonated by a base to form a nitronate salt. organic-chemistry.orgwikipedia.org When this salt is treated with a strong acid, it undergoes the Nef reaction to form an aldehyde and nitrous oxide (N₂O). wikipedia.org For 1-nitrononane, the corresponding sodium nitronate would hydrolyze to produce nonanal (B32974) and nitrous oxide. The reaction proceeds through the protonation of the nitronate to form a nitronic acid, which is then further protonated and attacked by water to eventually yield the carbonyl compound. wikipedia.org

Table 1: Summary of Hydrolysis Pathways for Primary Nitroalkanes (e.g., 1-Nitrononane)

| Pathway | Reactant | Conditions | Major Products | Citation |

|---|---|---|---|---|

| Strong Acid Hydrolysis | Primary Nitroalkane (R-CH₂NO₂) | Boiling strong acid (e.g., HCl, H₂SO₄) | Carboxylic Acid (R-COOH) + Hydroxylamine (NH₂OH) | nowgonggirlscollege.co.inrsc.org |

| Nef Reaction | Nitronate Salt of Primary Nitroalkane (R-CH=NO₂⁻Na⁺) | Strong aqueous acid (pH < 1) | Aldehyde (R-CHO) + Nitrous Oxide (N₂O) | wikipedia.orgorganic-chemistry.org |

Photolysis, or the degradation of a compound by light, can be an important environmental fate process. While the photolysis of nitroaromatic compounds in aqueous environments is well-studied, leading to the formation of radicals and other products, less specific information is available for the direct environmental photolysis of simple aliphatic nitroalkanes. nih.govresearchgate.netnih.gov

However, photocatalytic studies demonstrate that nitroalkanes can undergo transformations upon light exposure in the presence of a photocatalyst. These reactions often involve the generation of alkyl radicals through a single electron reduction of the nitroalkane, followed by the cleavage of the carbon-nitrogen bond. chemrxiv.org This suggests that under certain environmental conditions, particularly in the presence of natural photosensitizers, 1-nitrononane could be transformed via radical-mediated pathways. The ultimate products would depend on the specific environmental matrix and the presence of other reactive species. For instance, photocatalytic reduction of nitroalkanes can yield oximes, though this typically occurs under specific laboratory conditions. chemrxiv.org

In the environment, nitroalkanes may interact with various reactive nitrogen species (RNS) generated from the photolysis of nitrate (NO₃⁻) and nitrite (NO₂⁻) ions, which are common in surface waters. nih.gov

Reaction with Nitrous Acid : Primary nitroalkanes react with nitrous acid (HNO₂) to form nitrolic acids. nowgonggirlscollege.co.in This reaction has historically been used as a qualitative test (Victor Meyer test) to distinguish between primary, secondary, and tertiary nitroalkanes. nowgonggirlscollege.co.in

Reactions Involving Nitrite Ions : Under certain conditions, such as the presence of sodium nitrite, secondary nitroalkanes can be converted to ketones and oximes. researchgate.net This transformation is proposed to involve the in-situ formation of nitrosonium ions (NO⁺). researchgate.net While the reaction for primary nitroalkanes like 1-nitrononane under these specific environmental conditions is not detailed, it highlights the potential for nitrite to mediate chemical transformations.

The photolysis of nitrate in sunlit waters is a source of hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂). nih.gov While •OH is a powerful, non-selective oxidant that can react with many organic compounds, the reaction of •NO₂ with a saturated alkane chain like that in 1-nitrononane is expected to be slow.

Biotic Transformation and Biodegradation by Microorganisms

The biodegradation of nitroalkanes by microorganisms is a crucial process for their removal from the environment. researchgate.net While many studies have focused on nitroaromatic compounds, various bacteria and fungi have been shown to possess the enzymatic machinery to degrade aliphatic nitro compounds. nih.govresearchgate.net

Microorganisms employ two primary strategies for the initial transformation of nitroalkanes: oxidative denitrification and reduction.

Oxidative Denitrification : This is a common pathway where the nitro group is removed as nitrite (NO₂⁻), and the carbon skeleton is oxidized. researchgate.net For 1-nitrononane, this pathway would initially yield nonanal. The nonanal would then likely be further oxidized by an aldehyde dehydrogenase to nonanoic acid. This fatty acid can then enter central metabolic pathways, such as β-oxidation, to be completely mineralized to carbon dioxide and water.

Reductive Pathway : Some microbes can reduce the nitro group to an amino group, converting the nitroalkane to the corresponding primary amine. nih.gov In this pathway, 1-nitrononane would be transformed into 1-nonanamine. This process is catalyzed by enzymes known as nitroreductases. nih.gov

The subsequent fate of the released nitrite (NO₂⁻) from the oxidative pathway involves its potential oxidation to nitrate (NO₃⁻) by nitrifying bacteria or its use as a nitrogen source by various microorganisms.

Several key enzymes have been identified that catalyze the degradation of nitroalkanes. These enzymes are found in various microorganisms and play a critical role in the biotransformation of these compounds.

Nitroalkane Oxidase (NAO) : These are flavoenzymes that catalyze the oxidation of nitroalkanes to their corresponding aldehydes or ketones, with the concurrent production of nitrite and hydrogen peroxide. researchgate.net

2-Nitropropane Dioxygenase : This enzyme, belonging to the dioxygenase family, oxidizes nitroalkanes to their corresponding carbonyl compounds and nitrite. nih.gov It has been shown to act on a range of primary nitroalkanes with alkyl chain lengths from two to six carbons. nih.gov The catalytic mechanism involves the flavin-mediated oxidation of the nitroalkane. nih.gov

Nitronate Monooxygenase (NMO) : These enzymes act on the nitronate form of the nitroalkane. They catalyze the oxidative denitrification of nitronates to yield an aldehyde and nitrite, consuming molecular oxygen in the process.

These enzymatic reactions effectively remove the nitro group, detoxifying the compound and producing intermediates like aldehydes that can be readily assimilated by the microorganism. researchgate.net The biocatalytic reduction of nitroalkanes to amines is also a known transformation, often mediated by flavin-dependent nitroreductases. nih.gov

Table 2: Key Enzymes in the Biotransformation of Primary Nitroalkanes

| Enzyme Class | Reaction Catalyzed | Substrate | Products | Citation |

|---|---|---|---|---|

| Nitroalkane Oxidase (NAO) | Oxidative denitrification | Primary Nitroalkane | Aldehyde + Nitrite + H₂O₂ | researchgate.net |

| 2-Nitropropane Dioxygenase | Oxidative denitrification | Primary Nitroalkane | Aldehyde + Nitrite | nih.gov |

| Nitronate Monooxygenase (NMO) | Oxidative denitrification | Nitronate anion | Aldehyde + Nitrite | researchgate.net |

| Nitroreductase | Reduction of nitro group | Primary Nitroalkane | Primary Amine + Water | nih.gov |

Compound-Specific Isotope Analysis (CSIA) in Fate Assessment

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to investigate the fate and degradation of organic contaminants in the environment. This method measures the isotopic composition (e.g., the ratio of ¹³C to ¹²C or ¹⁵N to ¹⁴N) of a specific compound. During degradation processes, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, leading to a change in the isotopic ratio of the remaining undegraded compound. By tracking these isotopic shifts, CSIA can provide evidence of degradation, elucidate degradation pathways, and help to quantify the extent of degradation in the field.

While no specific CSIA studies on 1-nitrononane have been identified, research on other nitroaromatic compounds has demonstrated the utility of this technique. For these compounds, changes in the carbon and nitrogen isotopic signatures have been successfully used to monitor their biodegradation and abiotic transformation. Such approaches could, in principle, be applied to 1-nitrononane to assess its environmental fate.

Synthetic Utility and Applications in Organic Chemistry Beyond Direct Product Use

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Organic Molecules

Nitroalkanes, including 1-nitrononane, are recognized as valuable synthetic intermediates due to the electron-withdrawing nature of the nitro group, which activates adjacent C-H bonds for deprotonation and subsequent nucleophilic reactions kvmwai.edu.in. This property allows for the formation of new carbon-carbon bonds through reactions such as the Henry reaction (also known as the nitroaldol reaction) wikipedia.org. In these reactions, nitroalkanes act as nucleophilic components, reacting with aldehydes or ketones to form β-nitro alcohols. These β-nitro alcohols are themselves versatile intermediates, readily convertible into nitroalkenes, α-nitro ketones, or β-amino alcohols wikipedia.org. The nine-carbon chain of 1-nitrononane can thus be incorporated into larger molecular frameworks, contributing to the synthesis of complex organic molecules with tailored properties.

Precursors for Diverse Nitrogen-Containing Compounds

The nitro group in 1-nitrononane can be transformed into various other nitrogen-containing functional groups, significantly expanding its synthetic utility.

Amines and Hydroxylamines: Nitroalkanes can be reduced to primary amines or hydroxylamines. For instance, chemical reduction methods can convert nitrated hydrocarbons to hydroxylamines google.com. Furthermore, oxophilic reductants can transform nitronate intermediates derived from nitroalkanes into imines, which can then be reduced to amines wikipedia.org.

Oximes: Primary and secondary nitroalkane salts can be reduced to oximes. Specific methods involve the use of reducing agents like metals (e.g., aluminum) in the presence of catalytic amounts of stannous chloride in acidic solutions to convert nitroalkane salts into oximes google.com. Reductive methods generally can convert nitroalkanes into oximes wikipedia.orgalfa-chemistry.com.

Synthesis of Carbonyl Compounds (Aldehydes and Ketones) via Nef Reaction and its Variants

The Nef reaction is a cornerstone transformation for nitroalkanes, enabling their conversion into carbonyl compounds. This reaction involves the acid hydrolysis of a nitronate salt derived from a primary or secondary nitroalkane wikipedia.orgalfa-chemistry.comck12.orgorganic-chemistry.orgwikiwand.com.

Since 1-nitrononane is a primary nitroalkane, its participation in the Nef reaction results in the formation of an aldehyde. Specifically, the acid hydrolysis of the nitronate salt of 1-nitrononane yields nonanal (B32974). The reaction typically proceeds via the formation of a nitronate salt, followed by protonation and hydrolysis under strongly acidic conditions (pH < 1) to avoid the formation of by-products like oximes wikipedia.orgorganic-chemistry.org. Variants of the Nef reaction employ Lewis acids or strong oxidizing agents to achieve the cleavage of the nitronate tautomer, offering alternative routes to carbonyl compounds wikipedia.orgalfa-chemistry.comwikiwand.com.

Table 1: Transformations of 1-Nitrononane via Nef Reaction

| Starting Material | Reaction Type | Key Reagents/Conditions | Product | Product Class |

| 1-Nitrononane | Nef Reaction | Acid hydrolysis of nitronate salt (e.g., strong aqueous acid, pH < 1) | Nonanal | Aldehyde |

Integration of 1-Nitrononane in Multi-Step Organic Synthesis (e.g., Nitro Fatty Acids Synthesis)

Nitroalkanes, including 1-nitrononane, are integral to multi-step synthetic strategies. They are particularly relevant in the synthesis of nitro fatty acids (NO₂-FAs), a class of bioactive lipids researchgate.netchemistryviews.orgsemanticscholar.org. In step-by-step syntheses of NO₂-FAs, nitroalkanes can serve as key intermediates. For example, they can participate in Henry reactions with aldehydes to extend carbon chains, followed by dehydration to form nitroalkenes, which are characteristic of NO₂-FAs chemistryviews.orgsemanticscholar.org. While direct nitration of unsaturated fatty acids can yield NO₂-FAs, step-by-step synthesis using nitroalkane precursors allows for greater control over the position of the nitro group researchgate.netsemanticscholar.org. The nine-carbon chain of 1-nitrononane can thus be incorporated into the synthesis of specific nitro fatty acid derivatives.

Applications in Material Science and Agrochemical Synthesis

While the direct application of 1-nitrononane in material science and agrochemical synthesis is not extensively detailed in the provided literature snippets, the general reactivity of nitroalkanes suggests potential avenues. Nitro compounds can be precursors for polymers or functional materials due to the polar nature of the nitro group. In agrochemical synthesis, nitroalkanes can serve as intermediates for the production of various active ingredients, although specific examples involving 1-nitrononane were not found in the reviewed literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.